

The Biological Landscape of 8-Chloroquinazolin-4-ol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 8-Chloroquinazolin-4-OL

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The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many variations, the **8-chloroquinazolin-4-ol** core represents a specific pharmacophore with underexplored potential. This technical guide provides a comprehensive overview of the known biological activities of **8-chloroquinazolin-4-ol** derivatives, with a primary focus on their anticancer properties. Due to the limited volume of research focused specifically on the 8-chloro substitution, this guide also draws upon data from structurally related 8-substituted quinazolin-4-one derivatives to infer potential structure-activity relationships.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have gained prominence as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The primary molecular targets for many quinazoline-based anticancer agents are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). [1][2][3] Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell proliferation, survival, and angiogenesis—hallmarks of cancer.[3][4]

While specific quantitative data for **8-chloroquinazolin-4-ol** derivatives is sparse in publicly available literature, the broader class of 8-substituted quinazolin-4-ones has been investigated.

For instance, a group of 2-alkyl/aryl-8-substituted-quinazoline-4-ones were prepared and evaluated as PARP inhibitors, with some compounds exhibiting significant cytotoxicity in murine leukemia cells.[5] Another study on 2-(amino)quinazolin-4(3H)-one derivatives explored the impact of substitutions at the 8-position on antibacterial activity, demonstrating that modifications at this position can significantly influence biological outcomes.[6]

Quantitative Data on Related Quinazolinone Derivatives

To provide a comparative context, the following table summarizes the anticancer activity of various quinazolinone derivatives from the literature. It is important to note that these compounds do not all possess the specific 8-chloro-4-hydroxy scaffold but offer insights into the broader potential of this chemical class.

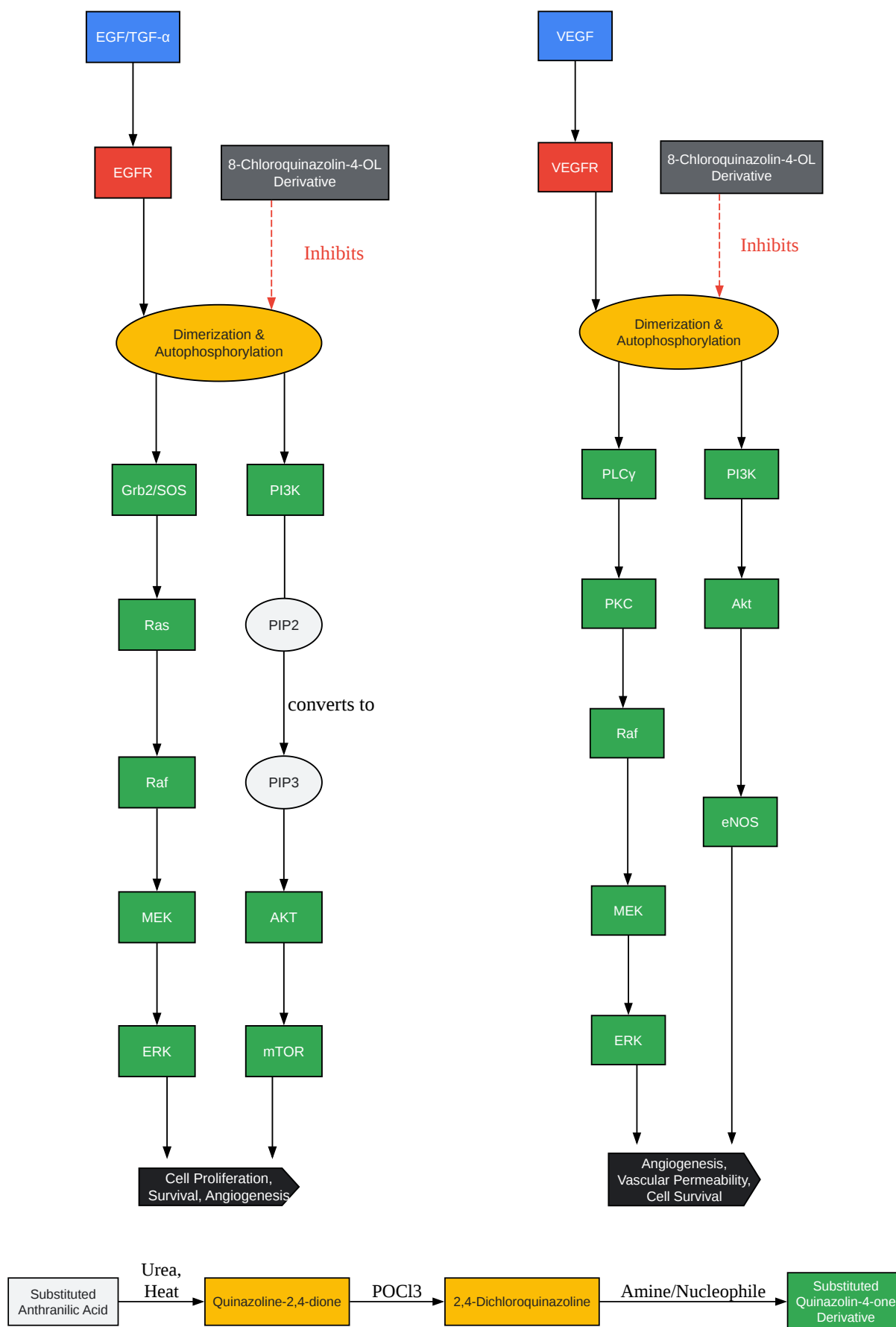
Compound ID	Substitution Pattern	Cell Line	IC50 (μM)	Reference
Compound 18b	2-substituted quinazoline-4-amine	K562 (Chronic Myeloid Leukemia)	0.05 ± 0.02	[7]
Compound 23a	2-substituted quinazoline-4-amine	K562 (Chronic Myeloid Leukemia)	>50	[7]
Compound 7i	6-arylhureido-4-anilinoquinazolin e	A549 (Non-small cell lung cancer)	2.25	[4]
Compound 7i	6-arylhureido-4-anilinoquinazolin e	HT-29 (Colorectal adenocarcinoma)	1.72	[4]
Compound 7i	6-arylhureido-4-anilinoquinazolin e	MCF-7 (Breast adenocarcinoma)	2.81	[4]

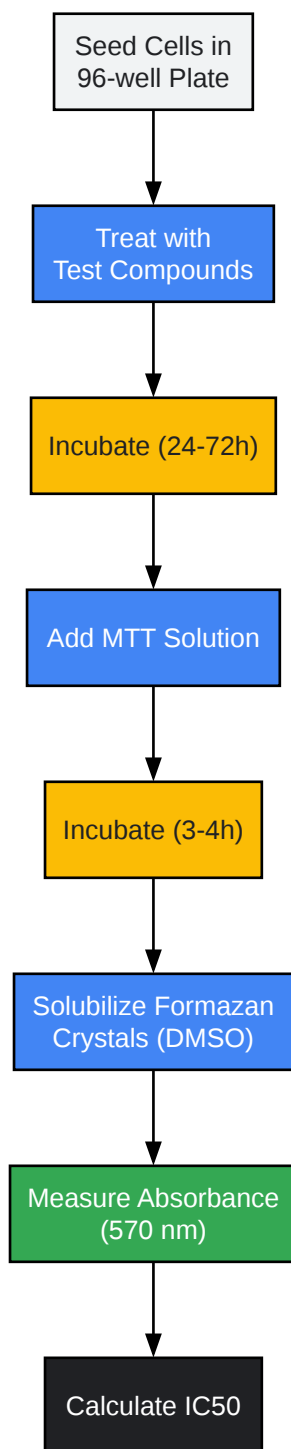
Signaling Pathways

The primary mechanism of action for many anticancer quinazoline derivatives involves the inhibition of receptor tyrosine kinases, leading to the downregulation of key signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.^{[1][2][8]} Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.^{[1][9]} Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.^[8]





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